6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Description
Properties
IUPAC Name |
6-amino-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H4,6,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUZJVLPAKJIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277077 | |
| Record name | 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2537-04-4 | |
| Record name | HAPP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-cyanopyrazole with formamide, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include heating the mixture to elevated temperatures and using catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown efficacy in inhibiting certain enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: It has demonstrated potential as a therapeutic agent for diseases such as visceral leishmaniasis and cancer. .
Mechanism of Action
The mechanism of action of 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinases such as CDK2 and Src, which play crucial roles in cell cycle regulation and cancer progression . The compound binds to the active sites of these enzymes, preventing their normal function and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one stands out due to its specific substitution pattern and the presence of an amino group at the 6-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for drug discovery and development .
Biological Activity
6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS No. 2537-04-4) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 151.13 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known for its potential in drug development.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound.
- Mechanism of Action : Research indicates that compounds within this class can inhibit various kinases involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and Aurora A kinase. These targets are crucial for angiogenesis and cell cycle regulation, respectively .
- In Vitro Studies : In one study, the compound exhibited cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutics like cisplatin and 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 58.44 ± 8.75 |
| This compound | MCF7 | 99.87 ± 10.90 |
| Cisplatin | A549 | 47.17 ± 7.43 |
| 5-Fluorouracil | MCF7 | 381.16 ± 25.51 |
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes:
- Adenosine Kinase : Inhibition of this enzyme can lead to increased levels of adenosine, which may have therapeutic implications in cancer and inflammatory diseases .
- Janus Kinases (JAK1 and JAK2) : These kinases are pivotal in cytokine signaling pathways; their inhibition can modulate immune responses and potentially treat autoimmune disorders .
Additional Pharmacological Effects
Beyond anticancer activity, the biological profile of this compound suggests potential antiviral and immunosuppressive properties:
- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting specific viral enzymes or modulating host immune responses .
- Immunosuppressive Effects : The compound's ability to inhibit anti-apoptotic proteins positions it as a candidate for treating conditions requiring immune modulation .
Case Studies
A recent study investigated the effects of various pyrazolo derivatives on cancer cell lines and normal cells:
- Study Design : The research involved treating A549 and MCF7 cells with different concentrations of the compound.
- Results : The findings indicated that while the compound effectively reduced viability in cancer cells, it demonstrated significantly lower toxicity against normal human dermal fibroblasts (NHDF), highlighting its selective action against malignant cells .
Q & A
Q. What are the common synthetic routes for 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one?
Methodological Answer: The compound is typically synthesized via cyclization of 5-aminopyrazole-4-carboxylate derivatives. Key methods include:
- Formamide cyclization : Reacting ethyl 5-aminopyrazole-4-carboxylate with formamide under reflux to yield 4-hydroxy-pyrazolo[3,4-d]pyrimidine intermediates, which can be further functionalized .
- Urea/thiourea cyclization : Treatment with urea or thiourea produces pyrazolo[3,4-d]pyrimidine-4,6-diones or thioxo derivatives, respectively. Potassium hydroxide or chlorosulfonyl isocyanate may be used as catalysts .
- Phosphorus oxychloride-assisted condensation : Reacting acetamido-substituted pyrazole derivatives with amines in the presence of POCl₃ to generate substituted pyrazolopyrimidinones .
Q. What analytical techniques are used to characterize this compound and its derivatives?
Methodological Answer: Standard characterization includes:
- Spectroscopy : ¹H/¹³C NMR for structural elucidation, IR for functional group identification, and mass spectrometry (MS) for molecular weight confirmation .
- X-ray crystallography : To resolve ambiguous stereochemistry or confirm substituent positions, as demonstrated in herbicidal activity studies .
- Chromatography : HPLC or TLC to assess purity, particularly for intermediates in multistep syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
- Catalyst selection : Acidic cesium salt of Preyssler nanoparticles enhances cyclization efficiency in green chemistry approaches, offering recyclability and reduced reaction times .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetone or methanol facilitates cyclization steps .
- Temperature control : Reflux conditions (80–120°C) are critical for iminophosphorane intermediate formation in multistep syntheses .
Q. What strategies are employed to modify the core structure for enhanced biological activity?
Methodological Answer:
- Substituent engineering : Introducing aryloxyphenoxypropionate moieties improves herbicidal activity via increased lipophilicity and target binding .
- Glycosylation : Attaching ribofuranosyl groups (e.g., via 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) enhances antiviral activity by mimicking nucleoside analogs .
- Thioether/thioxo derivatives : These modifications enhance enzyme inhibition (e.g., antiangiogenic effects) by altering electron density and hydrogen-bonding capacity .
Q. How can contradictions in biological activity data be systematically addressed?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Compare substituent effects across analogs. For example, 3-carboxamide derivatives show antiviral activity, while unsubstituted analogs are inactive .
- Assay standardization : Control variables like cell line selection (e.g., L1210 leukemia vs. P388) and viral strain specificity (e.g., measles vs. influenza) to isolate compound efficacy .
- Mechanistic profiling : Use enzyme inhibition assays (e.g., kinase or polymerase targets) to differentiate direct activity from off-target effects .
Q. What mechanistic insights exist for its enzyme inhibitory effects?
Methodological Answer:
- Competitive inhibition : The compound mimics purine bases (e.g., guanine), competing for binding sites in enzymes like kinases or methyltransferases. Structural analogs with trifluoromethyl groups show enhanced binding via hydrophobic interactions .
- Allosteric modulation : Thioxo derivatives disrupt ATP-binding pockets in angiogenic enzymes (e.g., VEGF receptors), as evidenced by molecular docking studies .
- Metabolic interference : Ribofuranosyl derivatives inhibit viral RNA polymerase by incorporating into nascent nucleic acid chains, terminating elongation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
